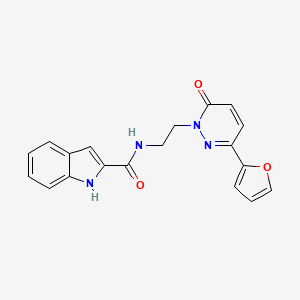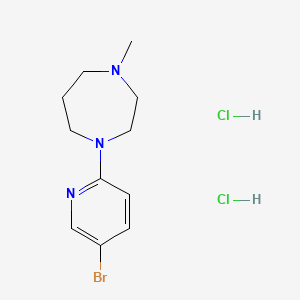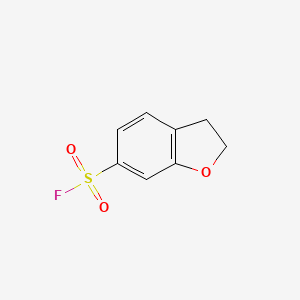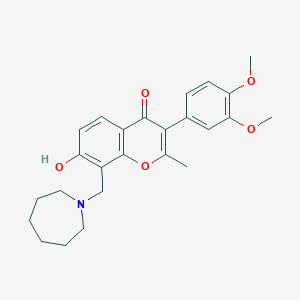
8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H29NO5 and its molecular weight is 423.509. The purity is usually 95%.
BenchChem offers high-quality 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one : The study provides insights into the crystal structure of a compound similar to 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, showcasing its crystallization in the monoclinic system and intramolecular hydrogen bonding characteristics (Manolov, Ströbele, & Meyer, 2008).
Organic Synthesis and Structural Analysis
Prenyl bibenzyls from liverworts : This research explores new chromene derivatives, outlining their structural characterization and synthesis. It provides foundational knowledge for understanding similar compounds' chemical properties (Asakawa et al., 1991).
Benzazepine derivatives in a reaction pathway : Examines a range of benzazepine derivatives, relevant to understanding the behavior and potential applications of related compounds in scientific research (Guerrero et al., 2014).
Antioxidative and Anti-inflammatory Properties
- Antioxidative and anti-inflammatory chromenyls from Paphia malabarica : Investigates chromenyl derivatives from a marine organism for their anti-inflammatory and antioxidant properties, which could be insightful for related compounds (Joy & Chakraborty, 2017).
Organic Chemistry and Catalysis
Synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen : Discusses the synthesis of a similar compound, providing a basis for understanding the chemical behavior and potential applications of 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Meikle & Stevens, 1979).
Ring-Opening Polymerization of Trimethylene Carbonates : This research, involving the polymerization of cyclic carbonates, could offer insights into potential polymer applications for related chromen-4-one compounds (Makiguchi et al., 2013).
Synthesis and Reactivity
Furyl analogs of α-pyrono[2,3-f]isoflavones with azole substituent : This paper discusses the synthesis of furyl analogs, relevant for understanding the reactivity of similar compounds like 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Shokol et al., 2010).
The condensation of salicylaldehydes and malononitrile : Offers insights into the synthesis of dimeric chromene derivatives, potentially relevant to the compound (Costa et al., 2008).
Antineoplastic Potential
- Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents : This study's focus on azepin-4-ones might provide valuable information regarding the antineoplastic potential of related compounds (Koebel, Needham, & Blanton, 1975).
Complexation and Catalysis
- Synthesis and characterization of transition metal complexes : Discusses the synthesis and properties of metal complexes with chromen-4-one derivatives, which could offer insights into catalytic applications (Youssef et al., 2009).
Propriétés
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-16-23(17-8-11-21(29-2)22(14-17)30-3)24(28)18-9-10-20(27)19(25(18)31-16)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHSMLHVKGDRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)
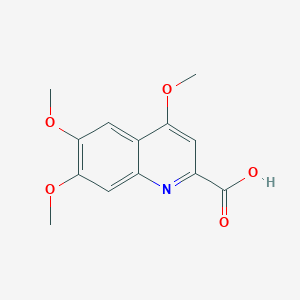
![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)
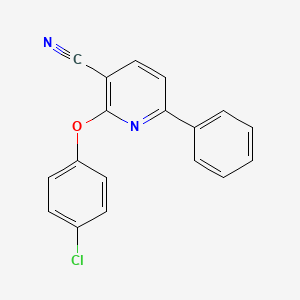
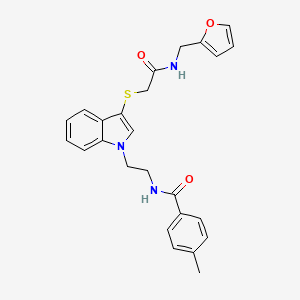

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)
![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2385506.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea](/img/structure/B2385507.png)
